

# An In-depth Scientific Review of Ombrabulin (AVE8062)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ombrabulin, also known as AVE8062, is a synthetic combretastatin A-4 derivative developed as a vascular-disrupting agent (VDA) for the treatment of cancer.[1] As a microtubule-destabilizing agent, ombrabulin selectively targets the rapidly proliferating and immature endothelial cells of the tumor vasculature.[2] This leads to a cascade of events culminating in the disruption of tumor blood flow and subsequent necrosis of the tumor core.[3] While preclinical studies demonstrated significant antitumor activity, both as a monotherapy and in combination with standard anticancer treatments, ombrabulin's development was ultimately halted after disappointing results in Phase III clinical trials.[1][4] This technical guide provides a comprehensive review of the scientific literature on ombrabulin, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

### **Mechanism of Action**

**Ombrabulin** functions as a vascular-disrupting agent by targeting the tubulin cytoskeleton of endothelial cells.[5] It binds to the colchicine-binding site on the  $\beta$ -subunit of tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to the disorganization of the cytoskeleton in endothelial cells.[2] Consequently, the endothelial cells undergo a change in shape, leading to their detachment from the vessel walls.[2] This process increases vascular permeability and ultimately results in the collapse of the tumor's blood



vessels.[2][3] The acute shutdown of blood flow deprives the tumor of oxygen and nutrients, leading to extensive necrosis, particularly in the core of the tumor.[3][6]





Click to download full resolution via product page

Figure 1: Mechanism of action of Ombrabulin.

### **Preclinical Data**

Numerous preclinical studies have demonstrated the antitumor effects of **ombrabulin** in various cancer models. These studies have provided a strong rationale for its clinical development, particularly in combination with other anticancer therapies.[4][7]

### In Vitro Cytotoxicity

**Ombrabulin** has shown potent cytotoxic effects against a range of human cancer cell lines and endothelial cells. The half-maximal inhibitory concentration (IC50) values highlight its activity at nanomolar concentrations.

| Cell Line | Cancer Type                                 | IC50 (nM) | Assay     | Reference |
|-----------|---------------------------------------------|-----------|-----------|-----------|
| DU-145    | Prostate Cancer                             | 16.4      | SRB Assay | [5]       |
| HeLa      | Cervical Cancer                             | 0.72      | MTT Assay | [5]       |
| HeyA8     | Ovarian Cancer                              | 7-20      | MTT Assay | [5]       |
| SKOV3ip1  | Ovarian Cancer                              | 7-20      | MTT Assay | [5]       |
| HeyA8-MDR | Ovarian Cancer<br>(Multi-Drug<br>Resistant) | 7-20      | MTT Assay | [5]       |
| MMEC      | Mouse<br>Mesenteric<br>Endothelial Cells    | 10        | MTT Assay | [5]       |

### **In Vivo Efficacy**

In vivo studies using xenograft models have shown that **ombrabulin** can significantly inhibit tumor growth.



| Cancer Model            | Animal Model | Ombrabulin<br>Dose               | Effect                        | Reference |
|-------------------------|--------------|----------------------------------|-------------------------------|-----------|
| HeyA8 Ovarian<br>Cancer | Nude Mice    | 30 mg/kg (i.p.,<br>twice weekly) | 65% reduction in tumor weight | [5]       |
| HEP2 HNSCC              | Nude Mice    | Not specified                    | Attenuated tumor growth       | [4][7]    |
| FaDu HNSCC              | Nude Mice    | Not specified                    | Attenuated tumor growth       | [4][7]    |

# **Combination Therapies**

Preclinical data strongly suggest that **ombrabulin**'s efficacy is enhanced when combined with other cancer treatments like chemotherapy and radiation.[2][4][7]

- With Docetaxel: Combination with docetaxel showed additive and sometimes synergistic activity in various tumor cell lines.[2] The cytotoxicity of docetaxel was increased by 2- to 4-fold when combined with **ombrabulin**.[5]
- With Radiation and Cisplatin/Cetuximab: In head and neck squamous cell carcinoma
  (HNSCC) models (HEP2 and FaDu), combining ombrabulin with radiation and either
  cisplatin or cetuximab resulted in a more pronounced tumor growth delay and even complete
  tumor regression in some cases, compared to single or double-agent therapies.[4][7]

### **Clinical Trials**

**Ombrabulin** has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with chemotherapy. While early trials showed a manageable safety profile and some signs of efficacy, later-phase trials did not meet their primary endpoints, leading to the discontinuation of its development.[1]

### Phase I Monotherapy Studies

Phase I studies were conducted to determine the recommended Phase II dose (RP2D), safety, and pharmacokinetic profile of single-agent **ombrabulin**.



| Study                 | Patient<br>Population               | Dose<br>Escalation                                    | RP2D     | Key Findings & Dose- Limiting Toxicities (DLTs)                                                                                                                                           | Reference |
|-----------------------|-------------------------------------|-------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Sessa et al.,<br>2013 | Advanced<br>Solid Tumors<br>(n=105) | 6 to 60 mg/m²<br>(30-min IV,<br>every 3<br>weeks)     | 50 mg/m² | DLTs: Grade 3 abdominal pain (at 50 mg/m²), Grade 3 tumor pain/hyperten sion (at 60 mg/m²). Common toxicities: headache, asthenia, abdominal pain. One partial response in rectal cancer. | [8][9]    |
| Japanese<br>Phase I   | Advanced<br>Solid Tumors<br>(n=15)  | 15.5 to 50<br>mg/m² (30-<br>min IV, every<br>3 weeks) | 50 mg/m² | Tolerable up to 50 mg/m².  Most common adverse events at 50 mg/m² were diarrhea, nausea, and hypertension.                                                                                | [6]       |



# **Phase I Combination Therapy Studies**

These studies aimed to find the optimal dose of **ombrabulin** when combined with standard chemotherapy regimens.



| Combinatio<br>n Agents                                  | Patient<br>Population              | Ombrabulin<br>Dose                                                                       | RP2D                                                                                                                                  | Key<br>Findings &<br>DLTs                                                                                               | Reference   |
|---------------------------------------------------------|------------------------------------|------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-------------|
| Docetaxel                                               | Advanced<br>Solid Tumors<br>(n=58) | mg/m² with<br>docetaxel 75<br>mg/m²; 30 to<br>35 mg/m²<br>with<br>docetaxel<br>100 mg/m² | 35 mg/m <sup>2</sup> with docetaxel 75 mg/m <sup>2</sup> ; 30 mg/m <sup>2</sup> with docetaxel 100 mg/m <sup>2</sup>                  | DLTs: Grade 3 fatigue, neutropenic infection, headache, febrile neutropenia, thrombosis. 10 partial responses observed. | [2][10][11] |
| Cisplatin/Doc<br>etaxel &<br>Carboplatin/P<br>aclitaxel | Advanced<br>Solid Tumors<br>(n=69) | 15.5 to 35<br>mg/m <sup>2</sup>                                                          | 35 mg/m²<br>with cisplatin<br>75<br>mg/m²/doceta<br>xel 75 mg/m²;<br>35 mg/m²<br>with<br>paclitaxel 200<br>mg/m²/carbop<br>latin AUC6 | DLTs: Febrile neutropenia, pulmonary embolism, ALT elevation, peripheral ischemia. 1 complete and 15 partial responses. | [12]        |
| Paclitaxel/Car<br>boplatin<br>(Japanese<br>patients)    | Advanced<br>Solid Tumors<br>(n=18) | 25 to 35<br>mg/m²                                                                        | 35 mg/m²                                                                                                                              | DLT: Grade 3 E. coli urinary tract infection. 1 complete and 6 partial responses.                                       | [13][14]    |

# **Experimental Protocols**



### In Vitro Cell Viability (MTT Assay)

- Objective: To determine the cytotoxic effect of **ombrabulin** on endothelial and tumor cells.
- Methodology:
  - Cells (e.g., MMEC, HeyA8, SKOV3ip1) are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with varying concentrations of ombrabulin for a specified duration (e.g., 48 hours).
  - After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
     solution is added to each well.
  - The plates are incubated to allow for the formation of formazan crystals by viable cells.
  - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
  - The absorbance is measured using a microplate reader at a specific wavelength.
  - The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from dose-response curves.[5]

### In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor efficacy of ombrabulin in a living organism.
- Methodology:
  - Cell Implantation: A specific number of human tumor cells (e.g., 1x10^6 HeyA8 ovarian cancer cells) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice).[5]
  - Tumor Growth: Tumors are allowed to grow to a palpable or predetermined size.
  - Treatment: Mice are randomized into treatment groups (e.g., vehicle control, ombrabulin at various doses). Ombrabulin is administered via a specified route (e.g., intraperitoneal



injection) and schedule (e.g., twice weekly for 3 weeks).[5]

- Monitoring: Tumor volume and mouse body weight are measured regularly. Tumor volume can be calculated using the formula: (length x width²) / 2.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor weights of treated groups to the control group.[5]



Click to download full resolution via product page

Figure 2: Workflow for a typical in vivo xenograft experiment.

### **Pharmacokinetics**

Pharmacokinetic studies revealed that **ombrabulin** is a prodrug that is rapidly converted to its active metabolite, RPR258063.

- Ombrabulin Half-life: Approximately 17 minutes.[8][9]
- RPR258063 Half-life: Approximately 8.7 hours.[8][9]
- Exposure: Both **ombrabulin** and its active metabolite showed dose-proportional exposure. [8][9]
- Drug Interactions: No clinically relevant pharmacokinetic interactions were observed when
   ombrabulin was combined with taxane/platinum doublets, although slight alterations in
   docetaxel and carboplatin pharmacokinetics were noted.[12]



### Conclusion

**Ombrabulin** (AVE8062) is a potent vascular-disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Preclinical studies robustly demonstrated its antitumor activity, especially in combination with chemotherapy and radiation. However, despite a manageable safety profile and some promising responses in early-phase clinical trials, **ombrabulin** failed to show a significant benefit in later-stage studies, leading to the cessation of its development. The extensive research conducted on **ombrabulin** has nonetheless provided valuable insights into the biology of the tumor microenvironment and the potential and challenges of vascular-disrupting agents in cancer therapy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ombrabulin Wikipedia [en.wikipedia.org]
- 2. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]



- 10. firstwordpharma.com [firstwordpharma.com]
- 11. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of ombrabulin in combination with paclitaxel and carboplatin in Japanese patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Scientific Review of Ombrabulin (AVE8062)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677283#ombrabulin-ave8062-scientific-literature-review]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com